N-(furan-2-ylmethyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Beschreibung
N-(furan-2-ylmethyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a thioacetamide moiety. Its structure includes a furan-2-ylmethyl group attached to the acetamide nitrogen and an o-tolyl (2-methylphenyl) substituent at the 3-position of the thiazolo ring.
The synthesis of such compounds typically involves multi-step reactions, including cyclocondensation, alkylation, or thiolation. For example, analogous thiazolo-pyrimidine derivatives are synthesized via refluxing precursors in acetic acid/acetic anhydride mixtures with sodium acetate, yielding products with moderate to high purity .
Eigenschaften
Molekularformel |
C19H16N4O3S3 |
|---|---|
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H16N4O3S3/c1-11-5-2-3-7-13(11)23-16-15(29-19(23)27)17(25)22-18(21-16)28-10-14(24)20-9-12-6-4-8-26-12/h2-8H,9-10H2,1H3,(H,20,24)(H,21,22,25) |
InChI-Schlüssel |
OAWMXERSQGHPEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NCC4=CC=CO4)SC2=S |
Herkunft des Produkts |
United States |
Biologische Aktivität
N-(furan-2-ylmethyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxic effects, and relevant studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a furan moiety and a thiazolo[4,5-d]pyrimidine ring. Its molecular formula is , and it possesses notable physical properties such as:
| Property | Details |
|---|---|
| Melting Point | >190 °C |
| Appearance | White to light yellow powder |
| Purity | ≥97.5% |
| Storage | Refrigerated |
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor activity . For instance, studies have shown that it can induce apoptosis in cancer cells. The mechanisms of action include:
- Apoptosis Induction : The compound activates pro-apoptotic pathways while inhibiting anti-apoptotic factors. In HepG2 liver cancer cells, treatment with the compound resulted in increased expression of genes such as p53 and Caspases 3, 8, and 9, while decreasing Bcl-2 expression.
- Cell Cycle Arrest : Flow cytometry analysis demonstrated that the compound causes G2/M phase arrest in cancer cells, effectively halting their proliferation.
Cytotoxicity Studies
The cytotoxic effects of N-(furan-2-ylmethyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide were evaluated using various assays. The IC50 values (the concentration required to inhibit cell growth by 50%) were measured against different cancer cell lines.
| Compound | IC50 (µM) |
|---|---|
| N-(furan-2-ylmethyl)-2-((7-oxo-2-thioxo... | 0.18 |
| Staurosporine | 5.07 |
| 5-Fluorouracil | 5.18 |
These results indicate that the compound has a much lower IC50 compared to established chemotherapeutics like Staurosporine and 5-Fluorouracil, suggesting superior potency.
The biological activity of the compound can be attributed to several key mechanisms:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in tumor growth and survival pathways.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : The compound affects various signaling pathways associated with cell survival and proliferation.
Case Studies
Recent studies have highlighted the efficacy of this compound in various cancer models:
- Study on Glioblastoma : In vitro studies demonstrated that the compound significantly reduced cell viability in glioblastoma multiforme cells by inducing apoptosis and cell cycle arrest.
- Breast Cancer Models : In animal models of breast cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.
Vergleich Mit ähnlichen Verbindungen
Core Scaffolds
- Target Compound : Thiazolo[4,5-d]pyrimidine fused with a thioacetamide group (Fig. 1A).
- Compounds (9–13) : 1,3-Thiazolidin-4-one cores with thioacetamide side chains (Fig. 1B). These lack the pyrimidine fusion present in the target .
- Compound : Thiazolo[3,2-a]pyrimidine with a flattened boat conformation and a fused benzene ring (Fig. 1C) .
- Compound: Thieno[2,3-d]pyrimidine core, substituting sulfur for the thiazole ring in the target (Fig. 1D) .
Table 1. Structural Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
